molecular formula C7H6BrN3 B1448191 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine CAS No. 1256813-45-2

3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine

Cat. No. B1448191
CAS RN: 1256813-45-2
M. Wt: 212.05 g/mol
InChI Key: CQMSHLQPFKLVMN-UHFFFAOYSA-N
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Description

“3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is a solid substance with a molecular weight of 212.05 . It is also known as a derivative of pyrrolopyrazine .


Physical And Chemical Properties Analysis

“3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine” is a yellow solid . It has a molecular weight of 212.05 . It should be stored at 0-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine serves as a key intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases, which are fundamental components of DNA and RNA. The ability to synthesize these compounds allows for the exploration of their biological activities, including potential therapeutic applications .

Development of Pharmaceutical Agents

The compound’s structure is conducive to modifications that can lead to the development of new pharmaceutical agents. Its core can be functionalized to create derivatives with potential activity against various diseases. For instance, modifications can lead to the creation of kinase inhibitors, which are crucial in cancer therapy .

Biological Activity Profiling

Due to its structural similarity to biologically active molecules, 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is used in biological activity profiling. Researchers can synthesize a library of derivatives and screen them for activity against a range of biological targets, helping to identify new drug candidates .

Material Science Applications

In material science, this compound can be used to develop new organic materials with specific electronic properties. These materials can be utilized in the creation of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Biology Studies

Chemical biology studies often utilize this compound to understand the interaction between small molecules and biological systems. By studying the binding affinity and mechanism of action, researchers can gain insights into cellular processes and disease pathology .

Agricultural Chemistry

In agricultural chemistry, derivatives of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can be explored for their potential use as pesticides or herbicides. The structural flexibility allows for the optimization of compounds to target specific pests or weeds, improving crop protection .

Safety and Hazards

“3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has the signal word “Warning” and the hazard statements H302, H315, H319 .

properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMSHLQPFKLVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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